Cas no 6567-34-6 (5-Isoxazolepropanoicacid, 3-bromo-)
5-Isoxazolepropanoicacid, 3-bromo- Chemical and Physical Properties
Names and Identifiers
-
- 5-Isoxazolepropanoicacid, 3-bromo-
- 3-(3-bromo-1,2-oxazol-5-yl)propanoic acid
- 3-(3-Brom-isoxazol-5-yl)-propionsaeure
- 3-(3-bromoisoxazol-5-yl)-propanoic acid
- 3-(3-bromo-isoxazol-5-yl)-propionic acid
- AC1L714E
- ALBB-013740
- CTK2F8988
- NSC303799
- SureCN4349489
-
- MDL: MFCD09743466
- SMILES: O=C(O)CCC1=CC(Br)=NO1
Computed Properties
- Exact Mass: 218.95308
- Monoisotopic Mass: 218.953
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 11
- Rotatable Bond Count: 3
- Complexity: 153
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
Experimental Properties
- Density: 1.751
- Boiling Point: 375.4°Cat760mmHg
- Flash Point: 180.8°C
- Refractive Index: 1.551
- PSA: 63.33
5-Isoxazolepropanoicacid, 3-bromo- Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM523550-1g |
3-(3-Bromoisoxazol-5-yl)propanoic acid |
6567-34-6 | 97% | 1g |
$176 | 2023-01-07 | |
| abcr | AB408582-500 mg |
3-(3-Bromoisoxazol-5-yl)propanoic acid |
6567-34-6 | 500MG |
€195.40 | 2023-02-20 | ||
| abcr | AB408582-1 g |
3-(3-Bromoisoxazol-5-yl)propanoic acid; . |
6567-34-6 | 1g |
€179.70 | 2023-06-17 | ||
| abcr | AB408582-5 g |
3-(3-Bromoisoxazol-5-yl)propanoic acid; . |
6567-34-6 | 5g |
€552.30 | 2023-06-17 | ||
| abcr | AB408582-10 g |
3-(3-Bromoisoxazol-5-yl)propanoic acid |
6567-34-6 | 10g |
€1074.00 | 2023-04-25 | ||
| eNovation Chemicals LLC | Y1249999-1g |
5-Isoxazolepropanoicacid, 3-bromo- |
6567-34-6 | 95% | 1g |
$165 | 2024-06-07 | |
| eNovation Chemicals LLC | Y1249999-5g |
5-Isoxazolepropanoicacid, 3-bromo- |
6567-34-6 | 95% | 5g |
$515 | 2023-05-17 | |
| abcr | AB408582-1g |
3-(3-Bromoisoxazol-5-yl)propanoic acid, 95%; . |
6567-34-6 | 95% | 1g |
€230.10 | 2025-04-17 | |
| abcr | AB408582-5g |
3-(3-Bromoisoxazol-5-yl)propanoic acid, 95%; . |
6567-34-6 | 95% | 5g |
€749.60 | 2025-04-17 | |
| 1PlusChem | 1P006QBZ-1g |
5-Isoxazolepropanoicacid, 3-bromo- |
6567-34-6 | 95% | 1g |
$101.00 | 2024-04-22 |
5-Isoxazolepropanoicacid, 3-bromo- Related Literature
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Guang Xu,Wei Zhang,Ying Zhang,Xiaoxia Zhao,Ping Wen,Di Ma RSC Adv., 2018,8, 19353-19361
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Jing Yu,Yu-Qi Lyu,Jiapeng Liu,Mohammed B. Effat,Junxiong Wu J. Mater. Chem. A, 2019,7, 17995-18002
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3. Fe3O4/Au/Fe3O4 nanoflowers exhibiting tunable saturation magnetization and enhanced bioconjugationFeng Shi,Kunping Yan,Mingli Peng,Xiao Cheng,Yanling Luo,Xuemei Chen,V. A. L. Roy,Zuankai Wang Nanoscale, 2012,4, 747-751
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Matthew J. Gaunt,Jinquan Yu,Jonathan B. Spencer Chem. Commun., 2001, 1844-1845
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Marcin Czapla,Jack Simons Phys. Chem. Chem. Phys., 2018,20, 21739-21745
Additional information on 5-Isoxazolepropanoicacid, 3-bromo-
Introduction to 5-Isoxazolepropanoic Acid, 3-bromo- (CAS No: 6567-34-6)
5-Isoxazolepropanoic Acid, 3-bromo-, identified by the Chemical Abstracts Service Number (CAS No) 6567-34-6, is a significant compound in the realm of pharmaceutical and biochemical research. This heterocyclic organic acid features a unique structural framework that has garnered considerable attention due to its potential applications in drug development and synthetic chemistry. The presence of both an isoxazole ring and a brominated side chain makes this molecule particularly intriguing for medicinal chemists seeking novel scaffolds for therapeutic agents.
The isoxazole moiety, characterized by a five-membered ring containing one oxygen atom and two carbon atoms, is a common structural motif in biologically active compounds. Its ability to engage in hydrogen bonding and interact with biological targets makes it a valuable component in the design of small-molecule drugs. In particular, the 3-bromo substitution on the propanoic acid side chain introduces a reactive site that can be further functionalized, enabling the synthesis of a diverse array of derivatives with tailored pharmacological properties.
Recent advancements in computational chemistry and molecular modeling have highlighted the versatility of 5-Isoxazolepropanoic Acid, 3-bromo- as a lead compound. Studies have demonstrated its potential in modulating various biological pathways, including inflammation, pain perception, and neurodegenerative disorders. The bromine atom serves as a handle for cross-coupling reactions, such as Suzuki-Miyaura or Buchwald-Hartwig couplings, which are pivotal in constructing complex molecular architectures. These reactions allow for the introduction of aryl or heteroaryl groups, expanding the compound’s utility in generating novel pharmacophores.
One notable area of research involves the exploration of 5-Isoxazolepropanoic Acid, 3-bromo- as a precursor for kinase inhibitors. Kinases are enzymes that play critical roles in cell signaling pathways, and their dysregulation is implicated in numerous diseases, including cancer. By leveraging the brominated isoxazole scaffold, researchers have synthesized analogs that exhibit inhibitory activity against specific kinases. For instance, derivatives of this compound have shown promise in preclinical studies as inhibitors of tyrosine kinases, which are overactive in certain cancer types. The precise structural features of the isoxazole ring and the bromo-substituted side chain contribute to high binding affinity and selectivity.
The synthesis of 5-Isoxazolepropanoic Acid, 3-bromo- can be achieved through multiple routes, each offering distinct advantages depending on scalability and purity requirements. A common approach involves the bromination of an existing isoxazole derivative followed by carboxylation to introduce the propanoic acid moiety. Alternatively, cyclocondensation reactions between β-ketoesters and nitrile oxides can construct the isoxazole ring before functionalization with bromine. These synthetic strategies highlight the compound’s adaptability in multi-step organic transformations.
In addition to its pharmaceutical applications, 5-Isoxazolepropanoic Acid, 3-bromo- has found utility in agrochemical research. The structural motif is present in several herbicides and fungicides that target specific enzymatic pathways in plants and fungi. The bromine atom’s reactivity allows for modifications that enhance bioavailability and environmental stability, making it an attractive building block for crop protection agents. Recent studies have focused on optimizing synthetic routes to improve yields while maintaining high chemical purity.
The growing interest in green chemistry has also spurred efforts to develop sustainable methods for producing 5-Isoxazolepropanoic Acid, 3-bromo-. Catalytic processes that minimize waste and energy consumption are being explored, with particular emphasis on transition metal-catalyzed reactions. These methods not only improve efficiency but also align with global efforts to reduce the environmental impact of chemical manufacturing. Advances in flow chemistry have further enabled continuous production processes, enhancing scalability and reproducibility.
Molecular dynamics simulations have provided valuable insights into the interactions between 5-Isoxazolepropanoic Acid, 3-bromo- and biological targets. These simulations help predict binding affinities and identify key residues involved in molecular recognition. Such data are crucial for rational drug design, allowing researchers to fine-tune structures for improved efficacy and reduced side effects. The integration of computational modeling with experimental validation has accelerated the discovery pipeline for novel therapeutics.
The future prospects for 5-Isoxazolepropanoic Acid, 3-bromo- are promising, with ongoing research uncovering new applications across multiple disciplines. As our understanding of biological systems evolves, so too will the ways in which this versatile compound contributes to scientific progress. Whether through targeted drug development or innovative synthetic methodologies, its significance is set to grow further as new discoveries continue to emerge.
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